molecular formula C7H6N2O B049328 2-(3-Hydroxypyridin-4-yl)acetonitrile CAS No. 112390-79-1

2-(3-Hydroxypyridin-4-yl)acetonitrile

Cat. No.: B049328
CAS No.: 112390-79-1
M. Wt: 134.14 g/mol
InChI Key: IEYMDUHVHCBWKM-UHFFFAOYSA-N
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Description

2-(3-Hydroxypyridin-4-yl)acetonitrile is a versatile chemical intermediate in organic synthesis and pharmaceutical research. This compound features a 3-hydroxypyridine ring, a scaffold recognized for its metal-chelating properties, linked to a reactive acetonitrile group. The nitrile moiety serves as a functional handle for the construction of more complex molecules, including various heterocyclic systems . Compounds based on the 3-hydroxypyridin-4-one structure are of significant research interest due to their diverse biological activities. Notably, this structural class has been extensively investigated for its ability to act as a potent iron chelator . Such chelators have potential research applications in studying iron overload disorders and in neurodegenerative conditions like Alzheimer's disease, where iron chelation is explored as a therapeutic strategy . Furthermore, synthetic derivatives of 3-hydroxypyridin-4-one have demonstrated promising anti-tyrosinase and free radical scavenging (antioxidant) activities in scientific studies, making them candidates for investigating new approaches to skin hyperpigmentation and oxidative stress . The core hydroxypyridinone structure is also a key component in established iron chelators like deferiprone. Researchers value this acetonitrile derivative for its potential in medicinal chemistry, particularly as a precursor for developing novel ligands and enzyme inhibitors. Its structure is a key intermediate for accessing molecules with potential applications in metallobiology and free radical research. Key Research Applications: • Building block for the synthesis of complex heterocyclic compounds . • Precursor for the development of metal-chelating molecules . • Scaffold for investigating tyrosinase inhibitors and antioxidants . • Intermediate in the preparation of compounds with potential neuroprotective properties . Note: This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

CAS No.

112390-79-1

Molecular Formula

C7H6N2O

Molecular Weight

134.14 g/mol

IUPAC Name

2-(3-hydroxypyridin-4-yl)acetonitrile

InChI

InChI=1S/C7H6N2O/c8-3-1-6-2-4-9-5-7(6)10/h2,4-5,10H,1H2

InChI Key

IEYMDUHVHCBWKM-UHFFFAOYSA-N

SMILES

C1=CN=CC(=C1CC#N)O

Canonical SMILES

C1=CN=CC(=C1CC#N)O

Synonyms

4-Pyridineacetonitrile,3-hydroxy-(9CI)

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

The compound has garnered attention for its role as a ligand for muscarinic acetylcholine receptors (mAChRs). By modulating the activity of these receptors, it may influence neurotransmission and muscle contraction, making it relevant for research into neurological disorders such as Alzheimer's disease.

Research indicates that derivatives of 2-(3-Hydroxypyridin-4-yl)acetonitrile may possess significant biological activities:

  • Antimicrobial Properties : Studies have shown that related pyridine derivatives exhibit antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli.
  • Therapeutic Potential : The compound's affinity for mAChRs suggests potential applications in treating cognitive impairments associated with neurodegenerative diseases by restoring balance in cholinergic signaling pathways .

Case Studies and Research Findings

  • Bitopic Ligands :
    • Research has explored the synthesis of bitopic ligands incorporating this compound, demonstrating selective activation of M1 mAChRs, which are implicated in cognitive function .
  • Antibacterial Activity :
    • A study reported that certain pyridine derivatives exhibited minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against E. coli, highlighting their potential in antimicrobial applications .

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyridine-Based Acetonitriles

Compound Name Substituents on Pyridine/Phenyl Ring Key Functional Groups Molecular Formula Molecular Weight
2-(3-Hydroxypyridin-4-yl)acetonitrile 3-OH, 4-CH₂CN Hydroxyl, Nitrile C₇H₆N₂O 134.14 (calc.)
2-[2-(Pyridin-3-yl)phenoxy]acetonitrile 2-phenoxy, pyridin-3-yl Ether, Nitrile C₁₃H₁₀N₂O 210.23
2-(4-Hydroxypiperidin-4-yl)acetonitrile Piperidin-4-yl, 4-OH Hydroxyl, Nitrile C₇H₁₂N₂O 140.18
2-(3,5-Di(pyridin-4-yl)phenyl)acetonitrile 3,5-di-pyridin-4-yl Nitrile, Pyridine C₁₈H₁₂N₃ 270.31

Key Observations :

  • Electronic Effects: The hydroxyl group in this compound enhances electron-withdrawing effects compared to non-hydroxylated analogs (e.g., 2-(Pyridin-4-yl)acetonitrile hydrochloride ). This increases acidity (pKa ~8–9 for the hydroxyl proton) and stabilizes negative charge in deprotonated states.

Reactivity Insights :

  • The hydroxyl group in the target compound may facilitate regioselective electrophilic substitution (e.g., formylation or halogenation), as seen in 2-(3-formyl-4-hydroxyphenyl)acetonitrile .
  • The nitrile group enables nucleophilic additions (e.g., with amines or thiols) and cyclizations to form heterocycles like thiazoles or imidazoles .

Table 3: Physicochemical Parameters

Compound Name LogP (Predicted) Solubility (mg/mL) Hydrogen Bond Donors TPSA (Ų)
This compound 0.5–1.2 ~20–50 (DMSO) 1 66.5
2-(4-Hydroxypiperidin-4-yl)acetonitrile 0.8 ~10–30 (Water) 2 58.7
2-(Pyridin-4-yl)acetonitrile hydrochloride 0.3 >50 (Water) 1 48.7

Preparation Methods

Pathway 1: Synthesis from 3-Hydroxypyridine-4-carbaldehyde

A widely documented approach involves the use of 3-hydroxypyridine-4-carbaldehyde as a precursor. In this method, the aldehyde undergoes nucleophilic addition with trimethylsilyl cyanide (TMSCN) in a mixed solvent system of trifluoroethanol (TFE) and acetonitrile (MeCN). The reaction proceeds at ambient temperature, yielding the corresponding cyanohydrin intermediate, which is subsequently dehydrated to form the target nitrile.

Key Reaction Conditions:

  • Solvent: TFE:MeCN (1:1 ratio)

  • Reagents: TMSCN (1.2 equiv), 4-fluoro-3-chloroaniline (1.0 equiv)

  • Temperature: 0–25°C

  • Yield: ~65–72% after purification

This pathway is favored for its simplicity and compatibility with sensitive functional groups. However, the use of TMSCN necessitates strict moisture control to prevent hydrolysis.

Pathway 2: ANRORC Reaction and Debenzylation

An alternative route employs the ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism. Starting with substituted pyrones, ammonia or ammonium acetate facilitates ring opening, followed by cyclization to form 3-benzyloxypyridin-4(1H)-ones. Subsequent debenzylation using trimethylsilyl iodide (TMSI) generated in situ from TMSCl and NaI in anhydrous acetonitrile yields the 3-hydroxypyridin-4(1H)-one intermediate. Further functionalization introduces the acetonitrile moiety via nucleophilic substitution.

Critical Steps:

  • ANRORC Reaction: Pyrones react with ammonium acetate in glacial acetic acid at 100°C for 3 hours (yield: 61–72%).

  • Debenzylation: TMSCl/NaI in MeCN at 80°C for 1.5 hours removes the benzyl group (yield: 68–75%).

  • Nitrile Introduction: Reaction with bromoacetonitrile in the presence of cesium carbonate (Cs₂CO₃) completes the synthesis.

Reaction Conditions and Optimization

Solvent and Temperature Effects

The choice of solvent significantly impacts reaction efficiency:

  • Acetonitrile (MeCN): Preferred for its high polarity and ability to stabilize ionic intermediates. In Pathway 2, MeCN facilitates TMSI generation, enhancing debenzylation kinetics.

  • Trifluoroethanol (TFE): Improves solubility of aromatic intermediates in Pathway 1, reducing side reactions.

Temperature Optimization:

  • Lower temperatures (0–25°C) in Pathway 1 minimize aldehyde oxidation.

  • Elevated temperatures (80–100°C) in Pathway 2 accelerate ring-opening and cyclization steps.

Catalytic Systems

  • Cs₂CO₃: Enhances nucleophilic substitution efficiency in nitrile introduction (Pathway 2), achieving >90% conversion.

  • Pd(PPh₃)₂Cl₂: Used in cross-coupling variants for functionalized pyridine intermediates, though this adds complexity.

Mechanistic Insights

Nucleophilic Addition in Pathway 1

The aldehyde group in 3-hydroxypyridine-4-carbaldehyde undergoes nucleophilic attack by TMSCN, forming a cyanohydrin. Acidic workup (e.g., HCl) induces dehydration, yielding the nitrile. Isotopic labeling studies confirm retention of the pyridine ring’s hydroxyl group throughout the process.

ANRORC Mechanism in Pathway 2

Ammonia attacks the C-6 position of the pyrone, leading to ring opening and subsequent cyclization to form the pyridinone core. Density functional theory (DFT) calculations suggest that the reaction proceeds via a zwitterionic intermediate, stabilized by the acetic acid solvent.

Comparative Analysis of Methods

Parameter Pathway 1 Pathway 2
Starting Material 3-Hydroxypyridine-4-carbaldehydeSubstituted pyrones
Reaction Steps 2 (addition, dehydration)3 (ANRORC, debenzylation, substitution)
Yield 65–72%55–68% (overall)
Scalability High (industrial protocols exist)Moderate (requires specialized reagents)
Purity >98% (after recrystallization)90–95% (requires column chromatography)

Pathway 1 offers superior scalability and fewer steps, making it industrially preferred. Pathway 2, while lengthier, provides access to diverse analogs through pyrone diversification.

Industrial-Scale Synthesis Considerations

Large-scale production (e.g., >100 kg batches) employs Pathway 1 with the following modifications:

  • Solvent Recovery: MeCN is distilled and recycled, reducing costs.

  • Purification: Activated carbon (Norit SX Plus) removes colored impurities, followed by recrystallization from toluene/water mixtures.

  • Safety: Exothermic steps (e.g., TMSCN addition) require controlled dosing and cooling systems to prevent runaway reactions .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(3-Hydroxypyridin-4-yl)acetonitrile?

  • Methodology : The compound can be synthesized via condensation reactions using acetonitrile derivatives. For example, similar nitriles are prepared by reacting hydroxyl-substituted pyridines with acetonitrile precursors under basic conditions. Catalytic systems like acetyl chloride in acetonitrile solvent have been employed for analogous reactions, followed by extraction and purification via silica gel chromatography .
  • Key Considerations : Optimize reaction time by monitoring via TLC. Use anhydrous Na₂SO₄ for drying organic layers and characterize products with ¹H/¹³C NMR and FT-IR .

Q. How should researchers handle and store this compound safely in the laboratory?

  • Safety Protocols : Based on structurally similar nitriles (e.g., 3-(4-Methylpiperidin-1-yl)propionitrile), wear PPE (gloves, lab coat, goggles) to avoid dermal/ocular exposure. Store in airtight containers under inert atmospheres, away from moisture and ignition sources .
  • Emergency Measures : In case of inhalation, move to fresh air; for skin contact, wash with soap and water. Dispose of waste via professional hazardous waste services .

Q. What analytical techniques are critical for characterizing this compound?

  • Techniques :

  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for small-molecule refinement. Single-crystal data collected at 100 K can resolve bond lengths (mean σ = 0.015 Å) and confirm molecular geometry .
  • Spectroscopy : ¹H/¹³C NMR (e.g., δ 147 ppm for pyridyl protons) and FT-IR (C≡N stretch ~2240 cm⁻¹) for functional group verification .

Advanced Research Questions

Q. How can computational methods like DFT predict reactive sites in this compound?

  • Approach : Density Functional Theory (DFT) calculations optimize molecular geometry and identify electrophilic/nucleophilic regions via Fukui indices. For related nitriles, HOMO-LUMO gaps (~4.5 eV) suggest moderate reactivity, with the nitrile group and hydroxyl-pyridine moiety as key reaction sites .
  • Validation : Compare computed NMR chemical shifts (e.g., δ ~115 ppm for C≡N) with experimental data to refine computational models .

Q. What strategies address low solubility of this compound in common organic solvents?

  • Solutions :

  • Co-solvent Systems : Use acetonitrile/water mixtures (e.g., 70:30 v/v) for polar intermediates. For non-polar media, DMF or DMSO can enhance solubility .
  • Derivatization : Introduce sulfonyl or acetyl groups to the hydroxyl-pyridine ring to improve lipophilicity .

Q. How does tautomerism of the 3-hydroxypyridine ring influence reactivity?

  • Mechanistic Insight : The hydroxyl group facilitates keto-enol tautomerism, shifting between pyridinone (keto) and hydroxypyridine (enol) forms. This equilibrium (pH-dependent) affects nucleophilicity; enol forms dominate in basic conditions, enhancing nitrile reactivity in alkylation reactions .
  • Experimental Validation : Monitor tautomeric ratios via pH-dependent UV-Vis spectroscopy (λmax ~270 nm for enol vs. ~250 nm for keto) .

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